molecular formula C6H10O3 B2959567 2-Methyloxolane-3-carboxylic acid CAS No. 866914-28-5

2-Methyloxolane-3-carboxylic acid

Cat. No. B2959567
M. Wt: 130.143
InChI Key: YXVATTQXDIZNEP-UHFFFAOYSA-N
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Description

2-Methyloxolane-3-carboxylic acid, also known as 2-methyltetrahydro-3-furancarboxylic acid, is a chemical compound with the molecular weight of 130.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methyloxolane-3-carboxylic acid is 1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

2-Methyloxolane-3-carboxylic acid is a liquid at room temperature .

Scientific Research Applications

Green Solvent Alternative

2-Methyloxolane-3-carboxylic acid (2-MeOx) serves as a sustainable, bio-based solvent, offering an environmentally friendly alternative to traditional petroleum-based solvents like hexane. This application is particularly relevant in the extraction of natural products and food ingredients. Its advantageous properties include efficient solvent power and minimal environmental impact. Studies have shown that 2-MeOx is not only effective but also viable from an economic and safety perspective for industrial applications, making it an important player in the field of green chemistry (Rapinel et al., 2020).

Synthesis of Enantiomerically Pure Compounds

2-Methyloxolane-3-carboxylic acid derivatives have been used in the synthesis of electrophilic building blocks for enantiomerically pure compounds (EPCs). These derivatives, obtained from α-amino and α- or β-hydroxy acids, have potential applications in creating chiral derivatives of pyruvic acid and other compounds. This advancement is significant in the field of synthetic chemistry, particularly in the synthesis of compounds with specific stereochemistry (Zimmermann & Seebach, 1987).

Antiviral and Anticancer Drug Synthesis

2-Methyloxolane-3-carboxylic acid derivatives play a crucial role in the synthesis of dioxolane nucleosides, which are key components in powerful antiviral and anticancer drugs. The synthesis process involves controlling the stereochemistry of two stereocenters in the dioxolane ring. This research highlights the importance of 2-MeOx derivatives in medicinal chemistry, particularly in the development of treatments for life-threatening diseases (Janes, Cimpoia, & Kazlauskas, 1999).

Synthesis of 1,4-Anhydro-3-Deoxypentitol-2-Carboxylic Acids

2-Methyloxolane-3-carboxylic acid is also involved in the synthesis of 1,4-anhydro-3-deoxypentitol-2-carboxylic acids. These compounds have been identified in the degradation of cellulose in alkaline media. This discovery has implications for understanding the chemical processes involved in cellulose degradation and could have applications in the field of renewable materials and green chemistry (Petersson & Samuelson, 1976).

Biosynthesis from Renewable Carbon

Another significant application of 2-Methyloxolane-3-carboxylic acid is in the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. This process involves bioisomerization, converting common metabolites like 3-hydroxybutyric acid to 2-HIBA, a potential building block for polymer synthesis. This method highlights the role of 2-MeOx derivatives in the development of biotechnological routes for producing valuable chemicals from renewable sources (Rohwerder & Müller, 2010).

Safety And Hazards

2-Methyloxolane-3-carboxylic acid is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

2-Methyloxolane (2-MeOx), a related compound, is being explored as a sustainable lipophilic solvent to substitute hexane for green extraction of natural products . This suggests potential future directions for the use of 2-Methyloxolane-3-carboxylic acid in similar applications.

properties

IUPAC Name

2-methyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVATTQXDIZNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxolane-3-carboxylic acid

Citations

For This Compound
1
Citations
PS Herradura - 1999 - search.proquest.com
In Part I unequivocal syntheses of lactone antifungal-antibiotics natural products were accomplished by using the Nicholas-Schreiber reaction. The reaction provides a powerful …
Number of citations: 1 search.proquest.com

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